molecular formula C20H16Cl2N4 B8119879 1-(4-Chloroanilino)-4-(4-pyridylmethyl)phthalazine hydrochloride

1-(4-Chloroanilino)-4-(4-pyridylmethyl)phthalazine hydrochloride

Cat. No. B8119879
M. Wt: 383.3 g/mol
InChI Key: BDKWVFXIGVUEGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06710047B2

Procedure details

A mixture of 1.28 g (5 mmol) 1-chloro-4-(4-pyridylmethyl)phthalazine, 0.67 g (5.25 mmol) 4-chloroaniline and 15 ml 1-butanol is heated for 0.5 h at 100 h while stirring in a nitrogen atmosphere. The mixture is then cooled to RT, filtered, and the filtrate washed with 1-butanol and ether. For purification, the crystallizate is dissolved in 40 ml of hot methanol, the solution treated with activated carbon, filtered via Hyflo Super Cel, and the filtrate evaporated to about half its original volume, resulting in the formation of a crystalline precipitate. After cooling to 0° C., filtration, washing of the filter residue with ether, and drying under HV for 8 h at 130° C., the title compound is obtained; m.p. >270° C.; 1H NMR (DMSO-d6) 9.80-11.40 (br), 8.89-8.94 (m, 1H), 8.67 (d, 2H), 8.25-8.30 (m, 1H), 8.06-8.17 (m, 2H), 7.87 (d, 2H), 7.69 (d, 2H), 7.49 (d, 2H), 4.81 (s, 2H); ESI-MS: (M+H)+=347.
Quantity
1.28 g
Type
reactant
Reaction Step One
Quantity
0.67 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([CH2:12][C:13]2[CH:18]=[CH:17][N:16]=[CH:15][CH:14]=2)=[N:4][N:3]=1.[Cl:19][C:20]1[CH:26]=[CH:25][C:23]([NH2:24])=[CH:22][CH:21]=1>C(O)CCC>[ClH:1].[Cl:19][C:20]1[CH:26]=[CH:25][C:23]([NH:24][C:2]2[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]([CH2:12][C:13]3[CH:18]=[CH:17][N:16]=[CH:15][CH:14]=3)=[N:4][N:3]=2)=[CH:22][CH:21]=1 |f:3.4|

Inputs

Step One
Name
Quantity
1.28 g
Type
reactant
Smiles
ClC1=NN=C(C2=CC=CC=C12)CC1=CC=NC=C1
Name
Quantity
0.67 g
Type
reactant
Smiles
ClC1=CC=C(N)C=C1
Name
Quantity
15 mL
Type
solvent
Smiles
C(CCC)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
while stirring in a nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated for 0.5 h at 100 h
Duration
100 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the filtrate washed with 1-butanol and ether
CUSTOM
Type
CUSTOM
Details
For purification
DISSOLUTION
Type
DISSOLUTION
Details
the crystallizate is dissolved in 40 ml of hot methanol
ADDITION
Type
ADDITION
Details
the solution treated with activated carbon
FILTRATION
Type
FILTRATION
Details
filtered via Hyflo Super Cel
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated to about half its original volume
CUSTOM
Type
CUSTOM
Details
resulting in the formation of a crystalline precipitate
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 0° C.
FILTRATION
Type
FILTRATION
Details
filtration
WASH
Type
WASH
Details
washing of the filter residue with ether
CUSTOM
Type
CUSTOM
Details
drying under HV for 8 h at 130° C.
Duration
8 h

Outcomes

Product
Name
Type
product
Smiles
Cl.ClC1=CC=C(NC2=NN=C(C3=CC=CC=C23)CC2=CC=NC=C2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.